4-Biphenylcarboxylic acid

Vue d'ensemble

Description

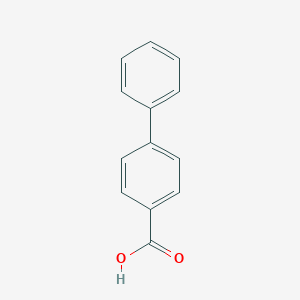

4-Biphenylcarboxylic acid (CAS: 92-92-2), also known as 4-phenylbenzoic acid, is a biphenyl derivative with a carboxylic acid group at the para position of one phenyl ring. Its molecular formula is C₁₃H₁₀O₂, and its molecular weight is 198.22 g/mol . Key properties include:

- Melting Point: 220–225°C

- Synthesis: Prepared via Suzuki-Miyaura coupling of 4-bromobenzoic acid with phenylboronic acid, achieving yields up to 84.9% .

- Applications: Used in pharmaceuticals (e.g., antifungal/antibacterial biphenyloxadiazole derivatives), synthesis of superparamagnetic iron oxide nanoparticles (SPIONs) , and as a ligand in luminescent europium complexes .

- Safety: Classified as a skin, eye, and respiratory irritant (H315, H319, H335) .

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling for Biphenylcarboxylic Acid Synthesis

The Suzuki-Miyaura reaction remains a cornerstone for constructing biaryl systems, enabling efficient coupling of aryl halides with boronic acids. For 4-biphenylcarboxylic acid, this method typically involves reacting 4-bromobenzoic acid with phenylboronic acid under palladium catalysis.

Traditional Palladium Catalysis

A seminal approach employs tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in a dimethoxyethane (DME)/water solvent system with sodium carbonate as the base. This method yields 64% of the target compound but introduces residual palladium contamination (40–80 ppm), necessitating post-synthesis purification . Modifications using palladium on carbon (Pd/C) in methanol/water reduce Pd levels to <6 ppm while improving yields to 74–76% on multikilogram scales .

One-Pot Synthesis Optimization

Combining arylpyrrolidinone formation and Suzuki coupling into a single reactor streamlines production. Starting from 4-bromo-3-methylaniline, sequential amidation, cyclization, and coupling achieve an 82% overall yield, demonstrating industrial viability .

Alkaline Hydrolysis of Biphenyl Nitriles Under Pressure

Saponification of nitriles offers a robust pathway to carboxylic acids. For this compound, 4′-methylbiphenyl-2-nitrile undergoes hydrolysis in pressurized alkaline conditions.

Reaction Conditions and Scalability

Using aqueous sodium hydroxide at 150–155°C and 3–5 bar, the nitrile converts quantitatively (>98.7% yield) within 36 hours, producing high-purity (>99.5%) acid . Elevated temperatures (170°C) and pressures (10 bar) reduce reaction times to 24 hours without compromising yield .

Table 1: Alkaline Hydrolysis Optimization for 4′-Methylbiphenyl-2-Nitrile

| Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 150–155 | 3–5 | 36 | 98.7 | 99.5 |

| 170 | 10 | 24 | 98.5 | 99.3 |

This method avoids organic solvents, aligning with green chemistry principles, but requires specialized pressure-resistant equipment .

Cyclohexanone Condensation and Dehydrogenation

A patent-pending route condenses cyclohexanone-4-carboxylic acid with phenol via acid catalysis, followed by dehydrogenation.

Acid-Catalyzed Condensation

Reacting cyclohexanone-4-carboxylic acid with excess phenol in the presence of HCl or H₂SO₄ yields 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid. This intermediate forms in 70–85% yield but requires careful control to minimize hydrolysis by-products (10–30%) .

Dehydrogenation to Aromatic Systems

Dehydrogenation using palladium or platinum catalysts at 200–250°C converts the cyclohexane ring to a biphenyl structure. Coupling with sodium hydroxide ensures complete aromatization, achieving final yields of 65–78% .

Direct Alkylation of Hydroxybiphenylcarboxylic Acids

Alkylation of 4′-hydroxybiphenyl-4-carboxylic acid with alkyl halides provides a route to substituted derivatives, adaptable to the parent compound.

Phase-Transfer Alkylation

A two-step process involves:

-

Alkylation : Treating 4′-hydroxybiphenyl-4-carboxylic acid with 1-bromooctane and KOH in ethanol/water (73.5% yield) .

-

Acidification : Neutralizing with HCl to precipitate the carboxylic acid .

While primarily used for alkoxy derivatives, this method underscores the reactivity of the phenolic hydroxyl group, extensible to other electrophiles.

Green Synthesis Using Fullerene-Supported PdCl₂ Nanocatalysts

Recent advancements employ water-soluble C₆₀-TEGs/PdCl₂ nanocatalysts for Suzuki couplings, enhancing sustainability.

Catalyst Optimization

A study achieved 98% yield for this compound using 0.15 mol% catalyst and K₂CO₃ in water at room temperature . Reducing catalyst loading to 0.05 mol% maintains 97% yield, underscoring efficiency .

Table 2: Nanocatalyst Performance in Suzuki Coupling

| Catalyst (mol%) | Base | Time (h) | Yield (%) |

|---|---|---|---|

| 0.15 | K₂CO₃ | 4 | 98 |

| 0.05 | K₂CO₃ | 4 | 97 |

| 0.05 | Cs₂CO₃ | 4 | 98 |

This method eliminates organic solvents, reduces Pd waste, and operates under ambient conditions .

Analyse Des Réactions Chimiques

Decarboxylation and Thermal Decomposition

4-Biphenylcarboxylic acid undergoes thermal decomposition under controlled conditions, primarily via decarboxylation pathways. Studies on zinc carboxylate analogs reveal:

-

Primary pathways :

| Product | Relative Abundance (390°C) | Key Pathway |

|---|---|---|

| Biphenyl | 1.9 × 10⁸ | Decarboxylation |

| Fluorenone | 6.7 × 10⁷ | Dehydration |

| Fluorene | 1.2 × 10⁷ | Secondary decomposition |

Conditions : Reactions occur at 380–435°C under inert atmospheres, with zinc carboxylates accelerating decomposition rates . Char formation is observed as a side reaction, reducing mass balance .

Suzuki Cross-Coupling Reactions

This compound is synthesized via Suzuki-Miyaura coupling, a pivotal method for forming biaryl bonds:

Reaction :

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one + 4-carboxyphenylboronic acid

→ 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid

| Catalyst | Solvent System | Yield | Residual Pd |

|---|---|---|---|

| Pd(PPh₃)₄ | DME/H₂O | 64% | 40–80 ppm |

| Pd/C | MeOH/H₂O | 82% | <6 ppm |

Optimization : Using Pd/C instead of Pd(PPh₃)₄ reduces palladium contamination while improving yield .

Diels-Alder Cycloaddition and Dehydration

The acid participates in tandem Diels-Alder/dehydration reactions with dienophiles like ethylene, forming bicyclic ether intermediates :

Mechanism :

-

Diels-Alder : Benzene reacts with 2-substituted furans (e.g., furfural) to form oxanorbornene derivatives.

-

Dehydration : Acid-catalyzed dehydration yields biphenyl-4-carboxylic acid derivatives.

Key intermediates :

Esterification and Functional Group Interconversion

The carboxylic acid group enables derivatization into esters, alcohols, and amides:

-

Esterification : Reacting with alcohols (R₃OH) forms esters (4-biphenylcarboxylates) .

-

Reduction : Catalytic hydrogenation converts the acid to biphenyl-4-methanol .

-

Salt formation : Reacts with bases (e.g., NaOH) to form carboxylate salts, enhancing solubility .

Applications :

Role in Polymer Chemistry

This compound modifies polymer crystallization behavior:

| Parameter | Neat Polypropylene | With this compound |

|---|---|---|

| Crystallization Temp. | ~110°C | 10–15°C higher |

| Spherulite Size | 300–500 µm | <100 µm |

| Morphology | Irregular spherulites | Uniform, smaller spherulites |

Mechanism : The acid acts as a nucleating agent, promoting heterogeneous crystal growth and reducing spherulite size .

Applications De Recherche Scientifique

Polymer Production

4-Biphenylcarboxylic acid serves as a crucial intermediate in synthesizing high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making these materials suitable for demanding applications in electronics and the automotive industry.

Key Properties

- Thermal Stability: Improves resistance to heat degradation.

- Mechanical Strength: Enhances tensile strength and flexibility.

Pharmaceuticals

In pharmaceutical research, this compound is utilized to develop drug formulations that require specific solubility and stability profiles. It plays a role in improving therapeutic efficacy by modifying the pharmacokinetic properties of active pharmaceutical ingredients.

Case Study: Anticancer Activity

Research has indicated that derivatives of biphenyl compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that related compounds exhibit IC50 values ranging from 0.5 to 10 µM against breast cancer (MCF-7) and prostate cancer (LnCaP) cell lines, indicating potent anticancer activity .

Organic Synthesis

As a versatile building block in organic synthesis, this compound enables the creation of complex molecules for diverse applications in materials science and medicinal chemistry. Its structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.

Synthesis Pathways

- From 4-Iodobenzoic Acid: A common synthetic route involves coupling with phenylboronic acid.

- Reagent in Reactions: Acts as a reagent in various organic reactions to yield functionalized biphenyl derivatives.

Analytical Chemistry

In analytical chemistry, this compound is employed in methods such as chromatography for separating and identifying compounds in complex mixtures. This application is critical for quality control in manufacturing processes.

Applications in Chromatography

- Used as a standard or reference compound in high-performance liquid chromatography (HPLC) to ensure accuracy and reliability of results.

Research has shown that this compound exhibits significant biological activity, including antioxidant properties and enzyme inhibition.

Antioxidant Activity

Studies indicate that biphenyl derivatives can scavenge free radicals effectively, reducing oxidative stress linked to diseases such as cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound has demonstrated potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory activity against amino acid transporters like ASCT2, which could be relevant for treating conditions related to amino acid dysregulation .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Biphenyl carboxylic acid | Antioxidant, anticancer |

| 4,4'-Biphenyldicarboxylic Acid Potassium Salt | Dicarboxylic acid | Enhanced solubility |

| 2-Biphenylcarboxylic Acid Potassium Salt | Carboxylic acid | Varies in biological activity |

The positioning of the carboxylic group significantly influences the compound's biological activity and solubility characteristics .

Mécanisme D'action

The mechanism of action of 4-Biphenylcarboxylic acid depends on its specific application. In chemical reactions, it acts as a versatile intermediate, facilitating the formation of various derivatives through its carboxylic acid functional group. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved vary depending on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Biphenylcarboxylic Acids

4′-Chloro-4-biphenylcarboxylic Acid

- Structure : Chlorine substituent at the para position of the second phenyl ring.

- Molecular Formula : C₁₃H₉ClO₂; Molecular Weight : 232.66 g/mol .

- Synthesis : Likely involves Suzuki coupling with 4-chlorophenylboronic acid.

4′-Hydroxy-4-biphenylcarboxylic Acid

- Structure : Hydroxyl group at the para position of the second phenyl ring.

- Molecular Formula : C₁₃H₁₀O₃; Molecular Weight : 214.22 g/mol .

- Properties : Higher polarity due to the -OH group, improving solubility in polar solvents.

- Applications: Potential use in drug delivery systems or as a building block for polyphenols.

4′-Fluoro-4-hydroxybiphenyl-3-carboxylic Acid

- Structure : Fluorine and hydroxyl groups on adjacent phenyl rings.

- Molecular Formula : C₁₃H₉FO₃; Molecular Weight : 244.21 g/mol .

- Applications : Fluorine enhances metabolic stability, making it relevant in medicinal chemistry.

Isomeric Biphenylcarboxylic Acids

3-Biphenylcarboxylic Acid

- Structure : Carboxylic acid group at the meta position.

- Separation : β-cyclodextrin inclusion isolation achieves 99% purity for 4-biphenylcarboxylic acid, demonstrating distinct physicochemical properties (e.g., solubility) compared to its meta isomer .

Alkyl/Aryl-Modified Derivatives

4′-Methyl-biphenyl-2-carboxylic Acid

- Structure : Methyl group at the para position of the second phenyl ring.

- Molecular Formula : C₁₄H₁₂O₂; Molecular Weight : 212.24 g/mol .

4′-Bromobiphenyl-2-carboxylic Acid

- Structure : Bromine substituent on the second phenyl ring.

- Molecular Formula : C₁₃H₉BrO₂; Molecular Weight : 277.12 g/mol .

- Applications : Bromine facilitates further functionalization via cross-coupling reactions.

Comparative Analysis

Physicochemical Properties

Notes:

- Chloro and bromo derivatives exhibit higher LogP values, favoring lipid membrane penetration.

- Hydroxy derivatives show lower LogP, enhancing aqueous solubility.

Activité Biologique

4-Biphenylcarboxylic acid, also known as biphenyl-4-carboxylic acid or p-phenylbenzoic acid, is an organic compound with the formula CHO. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its biological activities and potential applications.

- Molecular Formula : CHO

- Molecular Weight : 198.22 g/mol

- CAS Number : 92-92-2

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Pseudomonas aeruginosa

The results indicated that the compound displayed notable inhibitory effects on these Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications .

Toxicological Profile

The toxicological aspects of this compound have been extensively documented. The compound is known to cause skin sensitization and irritation upon contact. Acute exposure can lead to gastrointestinal damage and neurological symptoms, including headaches and fatigue. Chronic exposure has been linked to respiratory issues and potential neurotoxic effects .

| Toxicity Parameter | Description |

|---|---|

| Skin Contact | Sensitization reactions may occur. |

| Ingestion | Potential damage to gastrointestinal tract. |

| Inhalation | Respiratory irritation and possible chronic lung conditions. |

The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to influence metabolic pathways, particularly those involving glucuronidation processes. Research indicates that the compound affects the activity of UDP-glucuronosyltransferases (UGTs), which are crucial for drug metabolism and detoxification in the liver .

Case Studies

- Metabolic Studies in Rats :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Biphenylcarboxylic acid in laboratory settings?

this compound poses risks of skin/eye irritation (H315, H319) and respiratory irritation (H335). Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use P95 (US) or P1 (EU) particulate respirators for low exposure or OV/AG/P99 cartridges for higher concentrations .

- Ventilation: Use fume hoods to minimize inhalation of dust or aerosols .

- Spill Management: Collect spills using non-sparking tools and store in sealed containers for hazardous waste disposal .

- First Aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

The primary synthesis involves chlorination of biphenyl followed by oxidation with KMnO₄. Key considerations include:

- Oxidation Efficiency: Optimize reaction temperature (typically 80–100°C) and stoichiometric ratios to avoid over-oxidation byproducts .

- Solvent Selection: Ethanol or benzene enhances solubility during purification. Recrystallization from hot ethanol yields pure crystals (melting point: 220–229°C) .

- Yield Improvement: Catalytic systems (e.g., transition-metal catalysts) may reduce side reactions, though literature on this is limited .

Q. How can discrepancies in reported physicochemical properties (e.g., melting point) be resolved?

Reported melting points vary (220–229°C) due to impurities or measurement techniques. To reconcile

- Purification: Use column chromatography or repeated recrystallization to isolate high-purity samples.

- Calibration: Verify melting points with differential scanning calorimetry (DSC) for accuracy .

- Cross-Reference: Compare data from peer-reviewed journals over vendor SDS sheets, which may lack rigorous validation .

Advanced Research Questions

Q. How does this compound function in the synthesis of cubic magnetite nanoparticles, and what factors influence particle morphology?

In nanoparticle synthesis, this compound acts as a surfactant to control crystal growth. Key parameters include:

- Solvent Effects: Substituting this compound with benzyl ether increases particle size but enhances cubic morphology .

- Stoichiometry: Excess oleic acid or this compound (>4.5 mmol) inhibits particle formation; optimal ratios are Fe(acac)₃:oleic acid:this compound = 2:4.5:2 .

- Temperature Ramp: A gradient of 25°C/min to 290°C ensures controlled nucleation .

Q. What challenges arise in crystallographic refinement of this compound using SHELX software, and how are they addressed?

SHELXL is widely used for small-molecule refinement, but challenges include:

- Disorder Modeling: Biphenyl rings may exhibit rotational disorder. Use PART and AFIX commands to model partial occupancy .

- Hydrogen Placement: For carboxylic acid groups, refine H-atom positions with DFIX or free variables after confirming O–H distances via neutron diffraction (if available) .

- High-Resolution Data: For twinned crystals, employ TWIN/BASF commands and validate with R1 < 5% .

Q. What analytical techniques are most effective for characterizing this compound derivatives?

- HPLC-MS: Resolves and identifies biphenyl derivatives using C18 columns with acetonitrile/water gradients .

- NMR: ¹³C NMR distinguishes carboxyl (δ ~170 ppm) and aromatic protons (δ 7.2–8.3 ppm) .

- Polarography: Detects trace impurities (e.g., chlorinated byproducts) via redox peaks at −1.2 V (vs. SCE) .

Q. How can researchers assess the environmental impact of this compound given limited ecotoxicological data?

- QSAR Modeling: Predict toxicity using logP (3.05) and solubility (0.03 g/L) to estimate bioaccumulation potential .

- Microbial Degradation: Test aerobic/anaerobic biodegradation in OECD 301/311 assays. Current data suggest low biodegradability .

- Disposal Compliance: Follow EPA/REACH guidelines for carboxylic acids: incinerate at 900°C with scrubbers for halogenated byproducts .

Q. Methodological Notes

- Safety vs. Efficacy: Balance rigorous PPE with experimental practicality (e.g., glove selection for solvent compatibility) .

- Data Validation: Cross-check vendor-reported properties (e.g., CAS 92-92-2) against NIST or peer-reviewed databases .

- Synthesis Scalability: Pilot-scale reactions require solvent recovery systems to manage benzyl ether or ethanol waste .

Propriétés

IUPAC Name |

4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJMFJSKMRYHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62698-50-4 (potassium salt) | |

| Record name | 4-Phenylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1059074 | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-92-2 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylcarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BIPHENYLCARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36J7VPO67K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.